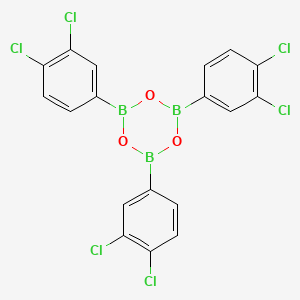
2,4,6-Tris(3,4-dichlorophenyl)boroxin
Overview
Description
2,4,6-Tris(3,4-dichlorophenyl)boroxin is a chemical compound with the molecular formula C18H9B3Cl6O3 . It is also known by other names such as Tris(3,4-dichlorophenyl)cycloboroxane and 3,4-Dichlorophenylboronic Anhydride . The compound appears as a white to light yellow to light orange powder or crystal .
Physical And Chemical Properties Analysis
2,4,6-Tris(3,4-dichlorophenyl)boroxin is a solid at 20 degrees Celsius .Scientific Research Applications
Lithium Ion Batteries : Novel fluorinated boroxines, including derivatives of 2,4,6-tris(3,4-dichlorophenyl)boroxin, have been investigated for potential applications in lithium ion batteries. Their utility comes from fluoride anion binding, ab initio calculations, and ionic conductivity measurements (Nair et al., 2009).
Two-Dimensional Covalent Organic Frameworks : The compound has been used in the synthesis of hybrid two-dimensional covalent organic frameworks. These materials, featuring good porosity and sorption properties, are useful in various applications due to their high thermal stability and unique morphological features (Gontarczyk et al., 2017).
Electrochemically Active Boronic Acid-Based Sensors : Derivatives of 2,4,6-tris(3,4-dichlorophenyl)boroxin have been synthesized and investigated as potential electrochemically active boronic acid-based glucose sensors. These sensors are designed with an intramolecular B–N bonding motif for binding at physiological pH (Norrild & Søtofte, 2002).
Electro-Fenton Systems : Related compounds have been studied in the context of electro-Fenton systems for the degradation of antimicrobials like triclosan and triclocarban. These systems are important for environmental remediation, particularly in water treatment (Sirés et al., 2007).
Catalysts for Oxygen Reduction Reaction : Boron/fluorine dual-doped carbons, synthesized using compounds like 2,4,6-tris(3,4-dichlorophenyl)boroxin, have been studied as catalysts for the oxygen reduction reaction in sustainable energy applications (Chokradjaroen et al., 2020).
Pharmaceutical Applications : A boroxine benzaldehyde complex, which includes a substituted boroxine compound, has been probed for its potential in pharmaceutical applications, particularly in the context of its interactions with electrons (Pereira-da-Silva et al., 2022).
Mechanism of Action
Target of Action
This compound is primarily used for proteomics research
Mode of Action
It is known that boroxin compounds can act as effective catalysts in various organic reactions . The specific interactions of 2,4,6-Tris(3,4-dichlorophenyl)boroxin with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
As a boroxin compound, it may be involved in various organic reactions as a catalyst . The downstream effects of these reactions depend on the specific context and are a topic of ongoing research.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the specific experimental context.
properties
IUPAC Name |
2,4,6-tris(3,4-dichlorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9B3Cl6O3/c22-13-4-1-10(7-16(13)25)19-28-20(11-2-5-14(23)17(26)8-11)30-21(29-19)12-3-6-15(24)18(27)9-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMLOUSDQIZBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9B3Cl6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659778 | |
| Record name | 2,4,6-Tris(3,4-dichlorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133798-41-0 | |
| Record name | 2,4,6-Tris(3,4-dichlorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine](/img/structure/B1451282.png)

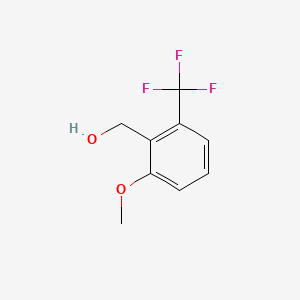
![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)
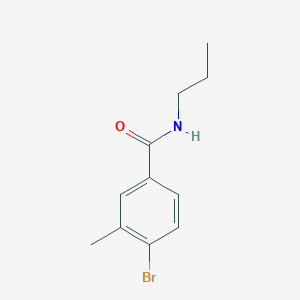

![3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride](/img/structure/B1451291.png)
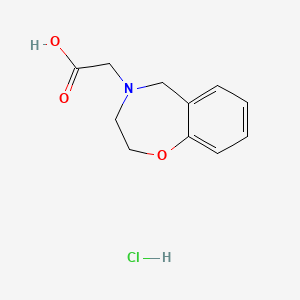
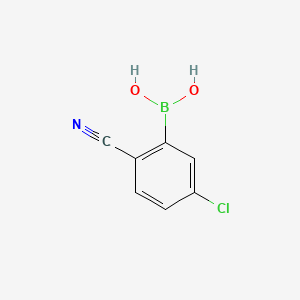
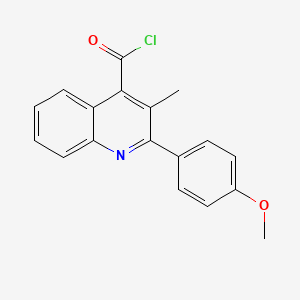
![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)
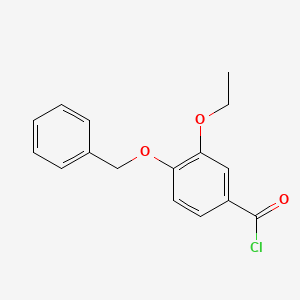
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1451303.png)
